molecular formula C8H17NO3 B1219852 2-Ethylhexyl nitrate CAS No. 27247-96-7

2-Ethylhexyl nitrate

Cat. No.: B1219852
CAS No.: 27247-96-7
M. Wt: 175.23 g/mol
InChI Key: NKRVGWFEFKCZAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Ethylhexyl nitrate (2-EHN) is primarily used as a cetane improver additive in diesel fuel . Its main target is the diesel fuel itself, where it acts to enhance the ignition quality . The role of 2-EHN is to reduce the ignition point of diesel fuel, delay the ignition time, and improve the cetane number .

Mode of Action

2-EHN interacts with diesel fuel by decomposing at a lower temperature than the fuel . This exothermic decomposition leads to successive fuel reactions that result in the start of combustion at a lower temperature . Under certain engine conditions, 2-EHN generates NO2, formaldehyde, and a combination of 85% 3-heptyl and 15% 1-butyl radical and butoxy diradical . These radicals are responsible for the autoignition-enhancing effect of 2-EHN .

Biochemical Pathways

The biochemical pathways affected by 2-EHN primarily involve the generation of radicals that accelerate the low-temperature chemistry of the fuel . Each mole of these radicals rapidly generates 2 moles of OH, which increase the reactivity of the fuel .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of 2-EHN, we can discuss its reaction kinetics. The reaction kinetic parameters of 2-EHN have been studied in a capillary-microreactor at different sulfuric acid concentrations and temperatures . The thermal stability of 2-EHN in mixed acids was determined by differential scanning calorimetry .

Result of Action

The primary result of 2-EHN’s action is the enhancement of the autoignition reactivity of diesel fuel . This leads to a reduction in ignition time, lower fuel consumption, quicker start-up with less smoke, better cold start, and less engine knock and noise .

Action Environment

The effectiveness of 2-EHN to increase the autoignition reactivity of the fuel is highest in the low-temperature regime, and it decreases as the temperature increases . Its effectiveness also decreases with the combination of intake-pressure boost and EGR for typical engine operation . The effect of 2-EHN on autoignition reactivity increases as equivalence ratio increases, enhancing the fuel’s φ-sensitivity . Therefore, with fuel stratification, 2-EHN’s larger enhancement of autoignition reactivity for richer regions makes stratification techniques more effective .

Biochemical Analysis

Biochemical Properties

2-Ethylhexyl nitrate plays a significant role in biochemical reactions, particularly in the context of its biodegradation. Studies have shown that this compound can be biodegraded by microbial communities, such as those found in refinery wastewater treatment plants . The compound interacts with enzymes like nitrate reductases, which facilitate the reduction of nitrate groups. Additionally, this compound can be metabolized by specific strains of Mycobacterium austroafricanum, indicating its interaction with bacterial enzymes involved in hydrocarbon degradation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. In microbial cells, this compound can be utilized as a nitrogen source, influencing cellular metabolism and growth. The compound’s interaction with nitrate reductases can lead to the production of nitrite and other nitrogenous compounds, which can further participate in cellular metabolic pathways . In mammalian cells, exposure to this compound has been associated with oxidative stress and potential cytotoxicity, impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s nitrate group can undergo reduction by nitrate reductases, leading to the formation of nitrite and nitric oxide. These reactive nitrogen species can interact with various biomolecules, including proteins and nucleic acids, resulting in modifications that affect their function. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further modulate gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and pH. Studies have shown that this compound can degrade over time, leading to the formation of byproducts that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may enhance metabolic activity by providing an additional nitrogen source. At high doses, this compound can exhibit toxic effects, including oxidative stress and tissue damage. Studies have shown that the compound’s toxicity is related to its ability to generate reactive nitrogen and oxygen species, which can cause cellular damage and inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biodegradation. The compound can be metabolized by nitrate reductases, leading to the formation of nitrite and nitric oxide. These intermediates can further participate in nitrogen cycling processes within microbial communities. Additionally, this compound can influence metabolic flux by providing an alternative nitrogen source, affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins and enzymes. Studies have shown that this compound can accumulate in lipid-rich tissues, influencing its localization and potential effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria, where it can induce oxidative stress and affect mitochondrial function. Additionally, this compound can interact with cytoplasmic proteins and enzymes, modulating their activity and function .

Preparation Methods

2-Ethylhexyl nitrate is typically synthesized through the nitration of 2-ethylhexanol using a mixture of nitric acid and sulfuric acid. The reaction is carried out in a batch reactor, where 2-ethylhexanol is mixed with nitric acid (20-30% by weight) and sulfuric acid (55-60% by weight), along with water (10-25% by weight). The desired product is then washed with water at 65-75°C and subsequently with a 10-15% alkali solution until a neutral reaction is achieved .

In industrial settings, the production process involves the use of centrifugal mass transfer apparatus to optimize the yield of this compound. The process parameters, such as the length of the coil heat exchanger channel, nitrator rotor speed, and nitromixture temperature, are carefully controlled to maximize the production efficiency .

Chemical Reactions Analysis

2-Ethylhexyl nitrate undergoes several types of chemical reactions, including thermal decomposition, oxidation, and hydrolysis.

    Thermal Decomposition: This reaction is characterized by the breakdown of this compound into smaller molecules at elevated temperatures.

    Oxidation: In the presence of oxygen, this compound can undergo oxidation to form nitrogen oxides and other by-products.

    Hydrolysis: When exposed to water, this compound can hydrolyze to produce 2-ethylhexanol and nitric acid.

Comparison with Similar Compounds

2-Ethylhexyl nitrate is often compared with other cetane improvers, such as cyclohexyl nitrate and various nitroalkanes.

    Cyclohexyl Nitrate: Similar to this compound, cyclohexyl nitrate is used to improve the cetane number of diesel fuels.

    Nitroalkanes: These compounds, including nitromethane and nitroethane, are also used as cetane improvers.

Properties

IUPAC Name

2-ethylhexyl nitrate
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InChI

InChI=1S/C8H17NO3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRVGWFEFKCZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H17NO3
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DSSTOX Substance ID

DTXSID1027928
Record name 2-Ethylhexyl nitrate
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Molecular Weight

175.23 g/mol
Source PubChem
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Physical Description

Liquid, Light yellow liquid with a pleasant odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS]
Record name Nitric acid, 2-ethylhexyl ester
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Vapor Pressure

0.03 [mmHg]
Record name 2-Ethylhexyl nitrate
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CAS No.

27247-96-7
Record name 2-Ethylhexyl nitrate
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Record name 2-Ethylhexyl nitrate
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Record name Nitric acid, 2-ethylhexyl ester
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Record name 2-ETHYLHEXYL NITRATE
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Synthesis routes and methods

Procedure details

A reactor is charged with 13.48 parts of mixed acid containing 3.33 parts HNO3, 7.77 parts H2SO4 and 2.38 parts H2O. The mixed acid is agitated and its temperature adjusted to 25°±3° C. Urea (0.40 part) is added to the mixed acid over a period of 1/2 hour and the temperature allowed to rise to 32.5°±2.5° C. 2-Ethylhexyl alcohol (5.85 parts) are added to the reactor at a rate of 0.065 part per minute while maintaining the temperature at 32.5°±2.5° C. After addition of 2-ethylhexyl alcohol, the reaction mixture is held at 32.5°±2.5° C. for 1 hour at which time agitation is stopped and the bottom acid layer which forms is drained from the reactor. An aqueous 10% sodium sulfate solution (2.73 parts) is added to the reactor and the resulting mixture agitated. After 15 minutes, agitation is stopped and the bottom aqueous solution layer, which forms, is separated. An aqueous 10% sodium sulfate solution is added to the ethylhexyl nitrate layer which is agitated for 15 minutes at which point 0.50 part of an aqueous 10% sodium carbonate solution is slowly added. An additional 2.73 parts of a 10% aqueous sodium sulfate solution is added to the reactor and agitated for 15 minutes, after which the lower aqueous layer is drained. Another 2.73 parts of 10% aqueous sodium sulfate solution is added to the reactor and the contents agitated for 15 minutes after which 0.50 part 10% aqueous sodium carbonate is added, the agitation stopped and the lower aqueous layer drained. The 2-ethylhexyl nitrate product is obtained in 97% yield, i.e., 7.64 parts.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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